4-Methyl-5-nitroimidazole
Overview
Description
4-Methyl-5-nitroimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a nitro group at the 5-position and a methyl group at the 4-position of the imidazole ring imparts unique chemical and biological properties to this compound.
Synthetic Routes and Reaction Conditions:
Nitration of Imidazole: One common method involves the nitration of imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Cyclization of Amido-nitriles: Another method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for regioselective substitution at the C-2, C-4, and C-5 positions.
Industrial Production Methods: Industrial production often involves the nitration of imidazole derivatives under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid at low temperatures to prevent over-nitration and degradation of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Ammonia, primary amines, under mild heating.
Major Products:
Oxidation: Formation of imidazole-5-carboxylic acid derivatives.
Reduction: Formation of 4-methyl-5-aminoimidazole.
Substitution: Formation of various substituted imidazoles depending on the nucleophile used.
Mechanism of Action
Target of Action
4-Methyl-5-nitroimidazole, also known as 4-METHYL-5-NITRO-1H-IMIDAZOLE, is a nitroimidazole compound . Nitroimidazoles primarily target anaerobic bacteria and protozoa . The antimicrobial activities of these drugs heavily rely on the in vivo bioactivation, mainly mediated by widely distributed bacterial nitroreductases (NTRs) .
Mode of Action
The mode of action of this compound involves the enzymatic one- or two-electron reduction of the nitro group in microbial cells to generate toxic, short-lived intermediates (e.g., radical, 5-nitroso and 5-hydroxylamine species) and/or non-reactive metabolites (e.g., 5-aminoimidazoles) . These highly reactive intermediates can disrupt the DNA of the susceptible bacteria and inhibit the protein synthesis of the cell wall, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by this compound involve the reduction and activation of the compound through low-redox-potential reactions, mediated by proteins that are present in the target protozoans (e.g., ferredoxin, nitroreductases, or thioredoxin reductases) . This process leads to the generation of reactive intermediates that can cause DNA damage and inhibit protein synthesis .
Pharmacokinetics
The pharmacokinetics of nitroimidazole compounds like this compound involve absorption, distribution, metabolism, and excretion (ADME). Nitroimidazoles are absorbed almost completely when given orally, with bioavailability >90% for tablets . They are distributed widely and have low protein binding (<20%). The volume of distribution at steady state in adults is 0.51 to 1.1 L/kg . Nitroimidazoles reach 60 to 100% of plasma concentrations in most tissues studied, including the central nervous system . They are extensively metabolized by the liver to 5 metabolites . The majority of the compound and its metabolites are excreted in urine and feces, with less than 12% excreted unchanged in urine .
Result of Action
The result of the action of this compound is the disruption of the DNA of the susceptible bacteria and the inhibition of the protein synthesis of the cell wall, leading to cell death . This makes it effective as an antimicrobial agent against anaerobic bacteria and protozoa .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s antimicrobial activity is more effective under anaerobic conditions . Furthermore, the metabolism of the compound can be affected by the presence of certain proteins in the target organisms . It’s also worth noting that the misuse and overuse of antibiotics in the healthcare system and the agricultural sector can lead to the evolution and/or acquisition of resistance mechanisms by pathogens and environmental microbes .
Biochemical Analysis
Biochemical Properties
The role of 4-Methyl-5-nitroimidazole in biochemical reactions is primarily associated with its antimicrobial activities. It interacts with bacterial nitroreductases (NTRs), a group of enzymes that are widely distributed in bacterial cells . These interactions lead to the metabolism of the compound, which is crucial for its antimicrobial activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely related to its antimicrobial properties. It influences cell function by generating toxic, short-lived intermediates and/or non-reactive metabolites, which can cause damage to microbial cells .
Molecular Mechanism
The mechanism of action of this compound involves the enzymatic one- or two-electron reduction of the nitro group in microbial cells to generate toxic, short-lived intermediates (e.g., radical, 5-nitroso and 5-hydroxylamine species) and/or non-reactive metabolites (e.g., 5-aminoimidazoles) .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its metabolism by bacterial nitroreductases
Scientific Research Applications
4-Methyl-5-nitroimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Metronidazole: Another 5-nitroimidazole used as an antimicrobial agent.
Tinidazole: Similar in structure and used to treat similar infections.
Nimorazole, Dimetridazole, Pretomanid, Ornidazole, Megazol, Azanidazole: Other nitroimidazole derivatives with varying applications.
Uniqueness: 4-Methyl-5-nitroimidazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 4-position and nitro group at the 5-position make it particularly effective in certain chemical reactions and biological applications compared to other nitroimidazoles.
Properties
IUPAC Name |
4-methyl-5-nitro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-3-4(7(8)9)6-2-5-3/h2H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYOWIMKNNMEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065694 | |
Record name | 1H-Imidazole, 4-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14003-66-8 | |
Record name | 5-Methyl-4-nitroimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14003-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-5-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014003668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-5-nitroimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 4-methyl-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 4-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-5-nitro-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.358 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-METHYL-5-NITROIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PUL8BW840 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the 4-methyl-5-nitroimidazole structure in organic synthesis?
A1: The this compound structure serves as a versatile building block in organic synthesis. Its significance lies in the reactivity of the nitro group and the potential for further derivatization at the 4-position. For instance, this compound can be reduced to the corresponding amine, which can then be used to build more complex heterocyclic systems. []
Q2: How is this compound used in the synthesis of nucleoside analogs?
A2: this compound plays a crucial role in synthesizing nucleoside analogs, specifically nitro-1-beta-D-ribofuranosylimidazoles. [] This involves reacting the chloro-mercury salt of a this compound derivative with a protected ribofuranose sugar, followed by deprotection. This approach allows for the incorporation of modified imidazole rings into nucleoside structures, potentially leading to compounds with interesting biological activities.
Q3: Can you provide an example of how the reactivity of this compound is exploited in synthesis?
A3: One example is its use in synthesizing (8R)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol derivatives, which are structurally related to the drug pentostatin. [] This synthesis leverages the reactivity of the 4-methyl group in this compound to build a more complex heterocyclic ring system.
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